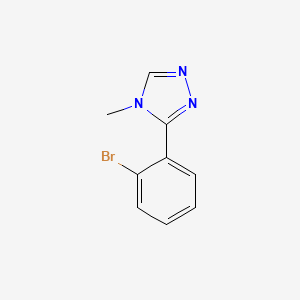

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

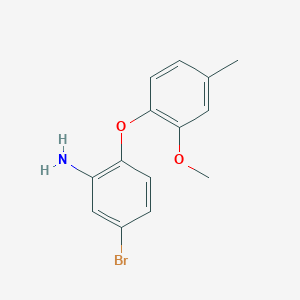

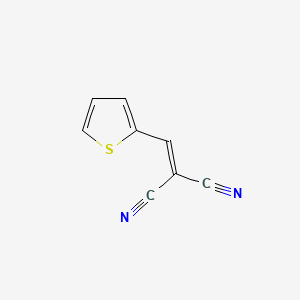

The compound 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole heterocyclic base, which is known for its potential in pharmacological applications due to the presence of biologically active groups. The 1,2,4-triazole derivatives are recognized for their antimicrobial and antifungal properties while maintaining low toxicity levels. The addition of a 2-bromophenyl group to the triazole ring could potentially enhance these biological activities, as suggested by the structure-activity relationship studies .

Synthesis Analysis

The synthesis of 3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole and related compounds involves starting from various acids or thiol precursors. For instance, 3-(3-Bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole was prepared from p-anisic acid, which was then used to synthesize N-bridged heterocycles . Another approach for synthesizing related triazole compounds includes the alkylation of a starting thiol with halogenalkanes or the addition of hydrochloric acid in an alcoholic medium, followed by heating in a microwave synthesis system . These methods demonstrate the versatility and adaptability of synthetic routes for triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict and understand the molecular geometry, vibrational frequencies, and electronic properties of these compounds . For example, the molecular geometry and vibrational frequencies of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione were calculated using DFT and showed good agreement with experimental values .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be explored through various chemical reactions. For instance, oligocyclic derivatives from the partial bromination of 2-methyl-5-phenyl-1,2,4,3-triazaphosphole were studied, revealing the formation of compounds with different ring systems connected by PN bonds . These reactions highlight the potential of triazole derivatives to undergo transformations leading to new structures with possible enhanced biological activities.

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties that are crucial for their biological activities. For example, the nonlinear optical properties of certain triazole compounds have been predicted to be greater than those of urea, indicating potential applications in optical technologies . The antimicrobial and antifungal activities of these compounds are often evaluated using serial dilution methods, with some derivatives showing significant effects against various pathogens . Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potentials, are analyzed to understand the reactivity and interaction of these molecules with biological targets .

科学研究应用

1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

- Application Summary: These derivatives were synthesized to study their pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines

- Application Summary: These compounds were synthesized as potential antifungal agents .

- Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

- Results: The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

1. Bromophenol

- Application Summary: Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They are produced by electrophilic halogenation of phenol with bromine .

- Methods of Application: Bromophenols are used in a variety of applications, including as intermediates in organic synthesis, as flame retardants, and as disinfectants .

- Results: A series of studies have shown that bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk .

2. 3-(2-Bromophenyl)acrylic acid

- Application Summary: This compound is a brominated derivative of acrylic acid .

- Methods of Application: It can be used as a building block in the synthesis of various organic compounds .

- Results: The specific results or outcomes would depend on the particular synthesis or reaction in which this compound is used .

1. Bromophenol

- Application Summary: Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They are produced by electrophilic halogenation of phenol with bromine .

- Methods of Application: Bromophenols are used in a variety of applications, including as intermediates in organic synthesis, as flame retardants, and as disinfectants .

- Results: A series of studies have shown that bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk .

2. 3-(2-Bromophenyl)propionic acid

- Application Summary: This compound is a brominated derivative of propionic acid .

- Methods of Application: It can be used as a building block in the synthesis of various organic compounds .

- Results: The specific results or outcomes would depend on the particular synthesis or reaction in which this compound is used .

未来方向

The future directions for research on “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” could include further investigation into its synthesis, properties, and potential applications. Given the interest in boron-containing compounds in medicinal chemistry, it could be worthwhile to explore its potential as a pharmaceutical .

属性

IUPAC Name |

3-(2-bromophenyl)-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSYSSOZDCPJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。